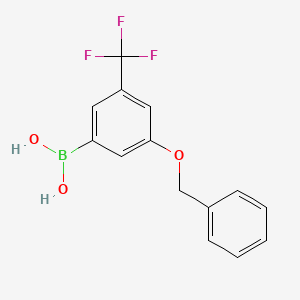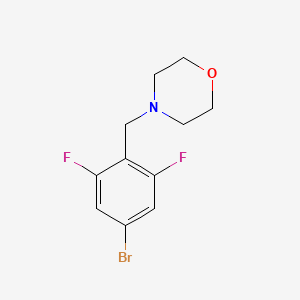
4-(4-Bromo-2,6-difluorobenzyl)morpholine
説明
4-(4-Bromo-2,6-difluorobenzyl)morpholine (4-Br-2,6-DFBM) is an organobromine compound containing a morpholine moiety. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and synthetic organic chemistry. The compound has been found to have interesting properties, such as low volatility and good solubility in organic solvents, which makes it a promising material for various applications.
科学的研究の応用
Cellular Antioxidant Effects of Bromophenols
- Bromophenols isolated from red algae, Vertebrata lanosa, have demonstrated potent antioxidant activity through cellular assays. These compounds show promise in protecting cells against oxidative stress, which is a key factor in various diseases including cancer and neurodegenerative disorders (Olsen et al., 2013).
Synthesis and Antibacterial Study of Morpholine Derivatives
- A series of morpholine derivatives have been synthesized and tested for their antibacterial properties, demonstrating good inhibitory action against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).
Antioxidant Properties of Bromophenols
- Research on the synthesis and antioxidant properties of dibromophenol derivatives has highlighted their effective radical scavenging abilities. These compounds, with significant antioxidant power, could be explored for their potential in pharmaceutical applications (Çetinkaya et al., 2012).
Novel Synthesis Approaches Involving Morpholine
- Studies on the synthesis of various compounds, including those with morpholine derivatives, have provided new methodologies for creating molecules with potential therapeutic applications. For instance, morpholine derivatives have been synthesized as intermediates for anticoagulant drugs, indicating their importance in medicinal chemistry (Lingyan et al., 2011).
Photomediated Gene Activation
- Innovative techniques using caged RNA/DNA in zebrafish embryos have utilized photolabile groups for temporal and spatial control of gene activation. This approach, which involves the use of morpholine-modified oligonucleotides, opens new avenues for research in gene therapy and developmental biology (Ando et al., 2001).
特性
IUPAC Name |
4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXUBUNRAGOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
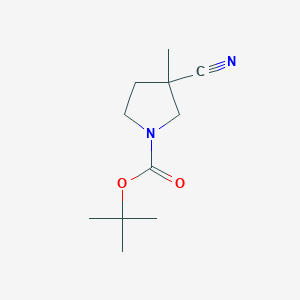
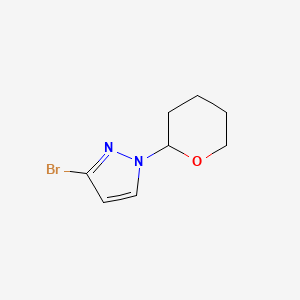
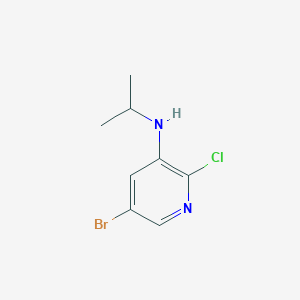
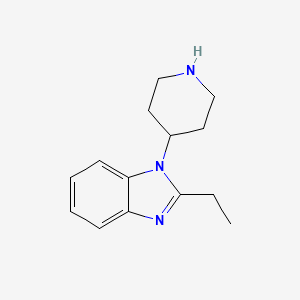
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
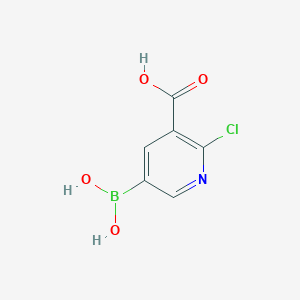
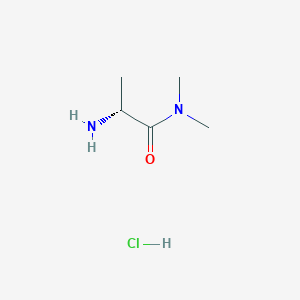

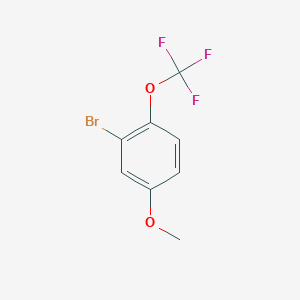
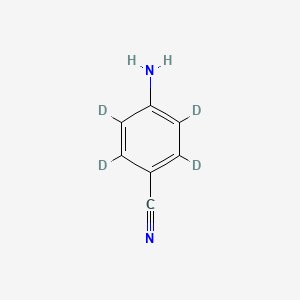
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
